molecular formula C4H4INO B1306212 4-Iodo-5-methylisoxazole CAS No. 7064-38-2

4-Iodo-5-methylisoxazole

Cat. No. B1306212
M. Wt: 208.99 g/mol
InChI Key: NFLDXKDDDKVRSN-UHFFFAOYSA-N
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Patent
US08263627B2

Procedure details

To a solution of 0.50 g (1.91 mmol) 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)phenylacetic acid in 1.90 ml CH3CN and 1.90 ml water was added 0.48 g (2.29 mmol) 4-iodo-5-methyl-isoxazole, 0.08 g (0.12 mmol) TXPTS, 0.01 g (0.05 mmol) Palladium (II) acetate, and 0.54 mL (3.82 mmol) diisopropylamine. After 20 min in the microwave at 120° C., the reaction mixture was cooled, acidified to a pH of 1 with 1N HCl, extracted with CH2Cl2, and washed with brine. The organic layer was dried over NaSO4, filtered and concentrated in vacuo and afforded 0.57 g of ([4-(5-methylisoxazol-4-yl)phenyl]acetic acid that was used without further purification. 1H NMR (CDCl3, 400 MHz) 7.50-7.47 (m, 2H); 7.39-7.33 (m, 3H); 7.32-7.26 (m, 1H); 3.70 (s, 2H). Electrospray mass spec M+H=218.1.
[Compound]
Name
2-[
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)O1.I[C:21]1[CH:22]=[N:23][O:24][C:25]=1[CH3:26].CC1C(P(C2C(C)=CC(C)=C(S([O-])(=O)=O)C=2)C2C(C)=CC(C)=C(S([O-])(=O)=O)C=2)=CC(S([O-])(=O)=O)=C(C)C=1.[Na+].[Na+].[Na+].C(NC(C)C)(C)C.Cl>CC#N.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:26][C:25]1[O:24][N:23]=[CH:22][C:21]=1[C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1 |f:2.3.4.5,10.11.12|

Inputs

Step One
Name
2-[
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)O)C
Name
Quantity
0.48 g
Type
reactant
Smiles
IC=1C=NOC1C
Name
Quantity
0.08 g
Type
reactant
Smiles
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.9 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1.9 mL
Type
solvent
Smiles
O
Name
Quantity
0.01 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(C=NO1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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